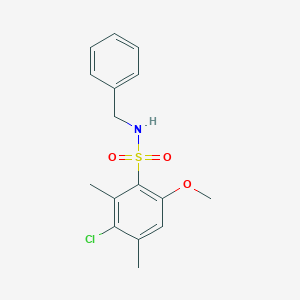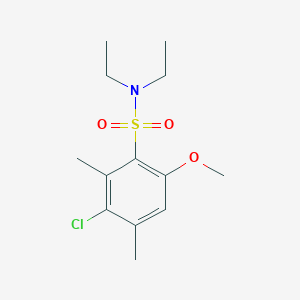
4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine, also known as CDMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. CDMS is a member of the sulfonylmorpholine family and is commonly used as a reagent in organic synthesis and as a building block for the development of novel drugs.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine is not fully understood. However, it is believed that 4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine acts as an inhibitor of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. 4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine has also been shown to have anti-inflammatory and antitumor properties.
Biochemical and Physiological Effects:
4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. 4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine has also been shown to have neuroprotective effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine has several advantages for use in lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities. 4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine is also relatively inexpensive compared to other reagents and building blocks. However, 4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine has limitations in terms of its solubility and stability in certain solvents, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of 4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine in scientific research. One potential direction is the development of 4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine-based drugs for the treatment of cancer and neurodegenerative diseases. 4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine can also be used as a building block for the development of new materials with unique properties. Finally, 4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine can be used as a ligand in catalysis for the development of new chemical reactions.
Synthesis Methods
The synthesis of 4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine involves the reaction of 3-chloro-6-methoxy-2,4-dimethylphenol with morpholine and sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting 4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine product is then purified using column chromatography.
Scientific Research Applications
4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine has been extensively used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science. 4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine has also been used as a ligand in catalysis and as a building block for the development of novel drugs.
properties
Product Name |
4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine |
|---|---|
Molecular Formula |
C13H18ClNO4S |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
4-(3-chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C13H18ClNO4S/c1-9-8-11(18-3)13(10(2)12(9)14)20(16,17)15-4-6-19-7-5-15/h8H,4-7H2,1-3H3 |
InChI Key |
PLGHLJMGAQGUDY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1Cl)C)S(=O)(=O)N2CCOCC2)OC |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)S(=O)(=O)N2CCOCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B288555.png)











